1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
4-Chloro-2-fluorophenylboronic acid is a chemical compound with the empirical formula C6H5BClFO2 and a molecular weight of 174.37 . It’s used as an intermediate for pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluorophenylboronic acid is represented by the SMILES string OB(O)C1=CC=C(Cl)C=C1F .Physical and Chemical Properties Analysis
4-Chloro-2-fluorophenylboronic acid is a solid . It has a molecular formula of C6H5BClFO2 and a molecular weight of 174.37 .Safety and Hazards
Mechanism of Action
Target of Action
The compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. Triazoles are known to have diverse biological activities and are used in medicinal chemistry as building blocks for various drug classes, including antifungal, antibacterial, and antiviral drugs .
Pharmacokinetics
Many triazoles have good oral bioavailability and are metabolized in the liver .
Result of Action
Triazoles can cause changes in cell membrane permeability and function due to their impact on ergosterol synthesis .
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMQATHIOSRXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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